3-Phenyl-6-(3-toluidino)-4-pyridazinol
Description
3-Phenyl-6-(3-toluidino)-4-pyridazinol is a heterocyclic compound featuring a pyridazinol core (a six-membered ring with two adjacent nitrogen atoms at positions 1 and 2). The molecule is substituted at position 3 with a phenyl group and at position 6 with a 3-toluidino moiety (a methyl-substituted aniline derivative).
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
6-(3-methylanilino)-3-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C17H15N3O/c1-12-6-5-9-14(10-12)18-16-11-15(21)17(20-19-16)13-7-3-2-4-8-13/h2-11H,1H3,(H2,18,19,21) |
InChI Key |
REUIIRUSNYMPEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=CC(=O)C(=NN2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=O)C(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-phenyl-6-(3-toluidino)-4-pyridazinol and related compounds:
Key Observations:
Core Structure Impact: Pyridazinol derivatives (e.g., cyclopyrimorate) exhibit herbicidal activity, while pyridazine-based analogs (e.g., MW01-2-069A-SRM) target mammalian kinases. This suggests the core structure influences target selectivity . The pyridazinol ring’s dual nitrogen atoms may enhance hydrogen-bonding interactions compared to pyridazine or isoxazolopyridine cores.
Heterocyclic Substituents: MW01-2-069A-SRM’s piperazinyl-pyrimidinyl substituent enhances kinase inhibition via steric and electronic complementarity to p38 MAPK’s active site .
Biological Activity: Cyclopyrimorate’s methylphenoxy group is critical for HST binding, highlighting substituent position and size as determinants of herbicidal efficacy .
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